molecular formula C16H21N3OS B5629252 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide

Cat. No. B5629252
M. Wt: 303.4 g/mol
InChI Key: JRGUMVFMJCUYBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide and similar compounds typically involves the reaction of specific amines with carboxylic acids or their derivatives. For example, one study demonstrated the synthesis of a related compound by reacting [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid, showcasing the formation of molecular structures through intermolecular N—H⋯N hydrogen bonds (Wan et al., 2006).

Molecular Structure Analysis

Molecular structure analysis often involves understanding the arrangement of atoms within a compound and how this structure impacts its properties and reactivity. For thiadiazole derivatives, X-ray crystallography provides valuable insights. For instance, the study by Wan et al. (2006) also elucidated the crystal structure of their compound, revealing a centrosymmetric dimer formation due to N—H⋯N hydrogen bonding, which is a common feature in thiadiazole chemistry.

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, including oxidative dimerization and interactions with different chemical agents. A study on the serendipitous synthesis of 3,5-diaryl-1,2,4-thiadiazoles highlighted the oxidative dimerization of thiobenzamides under visible light, indicating the reactive nature of thiadiazole compounds under certain conditions (Aggarwal & Hooda, 2021).

properties

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-10-6-7-12(8-11(10)2)14(20)17-15-19-18-13(21-15)9-16(3,4)5/h6-8H,9H2,1-5H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGUMVFMJCUYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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